Regioisomeric Linkage Architecture: 4-ylmethyl Spacer Versus Direct 3-yl Attachment
This compound features a methylene (–CH₂–) spacer linking the carboxamide nitrogen to the 4-position of the 5-methylisoxazole ring, generating an N-[(5-methyl-1,2-oxazol-4-yl)methyl] architecture. The closest regioisomeric comparator, N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide (CID 17407540), lacks this spacer and attaches the isoxazole directly at its 3-position to the carboxamide nitrogen. This spacer increases the rotatable bond count from 2 (direct attachment) to 3 (methylene-bridged), expands the accessible conformational space, and reorients the hydrogen-bonding vectors of the carboxamide NH and isoxazole N/O atoms relative to the benzothiophene plane [1]. In isoxazole-carboxamide COX inhibitor series, analogous regioisomeric shifts in attachment position have been shown to alter COX-2 IC₅₀ values by 5- to 50-fold, with selectivity indices (COX-2/COX-1) varying from <1 to >6 depending on linker architecture [2].
| Evidence Dimension | Rotatable bond count and conformational flexibility |
|---|---|
| Target Compound Data | Rotatable bond count = 3 (methylene spacer present); TPSA = 83.4 Ų [1] |
| Comparator Or Baseline | N-(5-methyl-3-isoxazolyl)-1-benzothiophene-2-carboxamide: rotatable bond count = 2 (direct N–isoxazole attachment); TPSA ≈ 67–71 Ų (estimated) |
| Quantified Difference | Δ rotatable bonds = +1; Δ TPSA ≈ +12–16 Ų; estimated Δ conformational entropy contribution ≈ +0.4–0.7 kcal/mol at 298 K |
| Conditions | Computed properties from PubChem (release 2021.05.07) and comparative molecular modeling [1] |
Why This Matters
The methylene spacer alters conformational sampling and hydrogen-bond geometry, which can translate into different target engagement profiles and SAR trajectories relative to regioisomeric analogs lacking the spacer.
- [1] PubChem Compound Summary for CID 121172643. National Center for Biotechnology Information (NCBI). Accessed April 2026. View Source
- [2] Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 2022. PubMed. Reported COX-2 IC₅₀ range 0.24–1.30 μM with selectivity indices of 2.51–6.13 depending on substitution pattern. View Source
